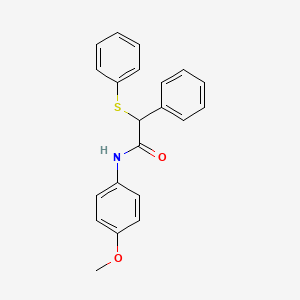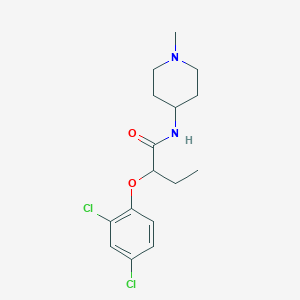![molecular formula C17H15BrN2O3S B4940523 4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4940523.png)
4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide, commonly referred to as MTTB, is a chemical compound that has gained significant interest in scientific research. MTTB is a thiazole-based compound that has shown promising potential in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
作用機序
The exact mechanism of action of MTTB is not fully understood. However, several studies have suggested that MTTB inhibits the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and topoisomerase II, which is involved in DNA replication. MTTB has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
MTTB has been shown to have several biochemical and physiological effects. In vitro studies have reported that MTTB inhibits the activity of COX-2, which is involved in the inflammatory response. MTTB has also been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication. In vivo studies have reported that MTTB possesses anti-inflammatory and analgesic properties. MTTB has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
実験室実験の利点と制限
MTTB has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the laboratory. MTTB is also soluble in water and organic solvents, making it suitable for a wide range of biological assays. However, MTTB has some limitations for lab experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Further research is needed to determine the optimal concentration and duration of MTTB treatment in various biological assays.
将来の方向性
MTTB has shown promising potential in various fields of research. Future research should focus on elucidating the exact mechanism of action of MTTB and identifying its molecular targets. Further studies are also needed to determine the optimal concentration and duration of MTTB treatment in various biological assays. In addition, future research should explore the potential use of MTTB in drug development and as a fluorescent probe in biochemistry.
合成法
MTTB is synthesized via a multistep process that involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone intermediate. The intermediate is then cyclized with chloroacetic acid to form the thiazole ring, followed by acylation with 4-aminobenzoic acid to give MTTB. The final product is obtained by treating MTTB with hydrobromic acid.
科学的研究の応用
MTTB has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, MTTB has shown promising results as an anti-tumor agent. Several studies have reported that MTTB inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In pharmacology, MTTB has been shown to possess anti-inflammatory and analgesic properties. MTTB has also been studied for its potential use as a fluorescent probe in biochemistry.
特性
IUPAC Name |
4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]benzoic acid;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S.BrH/c1-22-14-8-4-11(5-9-14)15-10-23-17(19-15)18-13-6-2-12(3-7-13)16(20)21;/h2-10H,1H3,(H,18,19)(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSACMXLTPIHATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C(=O)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4940449.png)


![6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)

![1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4940498.png)
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)
![N-(3,4-difluorophenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4940506.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940541.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4940560.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanamine](/img/structure/B4940562.png)
![2-amino-3-{[3-(trifluoromethyl)phenyl]amino}naphthoquinone](/img/structure/B4940564.png)